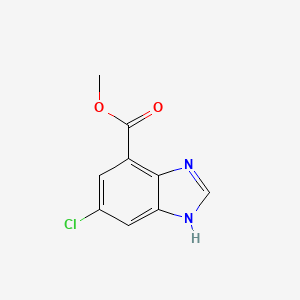
methyl 5-chloro-1H-benzimidazole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-1H-benzimidazole-7-carboxylate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The presence of a chlorine atom at the 5th position and a carboxylate group at the 7th position of the benzimidazole ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1H-benzimidazole-7-carboxylate typically involves the reaction of 5-chloro-1H-benzimidazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the production process. The reaction conditions such as temperature, pressure, and concentration of reactants are optimized to maximize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-1H-benzimidazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-1H-benzimidazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of methyl 5-chloro-1H-benzimidazole-7-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chlorine atom and the carboxylate group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1H-benzimidazole-5-carboxylate: Lacks the chlorine atom at the 5th position.
5-Chloro-1H-benzimidazole-7-carboxylate: Lacks the methyl ester group.
Methyl 1H-benzimidazole-7-carboxylate: Lacks the chlorine atom at the 5th position.
Uniqueness
Methyl 5-chloro-1H-benzimidazole-7-carboxylate is unique due to the presence of both the chlorine atom at the 5th position and the methyl ester group at the 7th position
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
methyl 6-chloro-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3,(H,11,12) |
Clave InChI |
YNWCMSGYTITKQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC(=C1)Cl)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



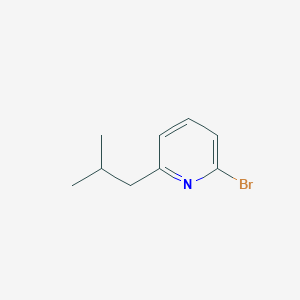
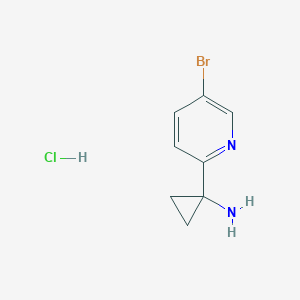
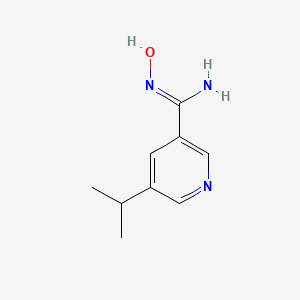
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)
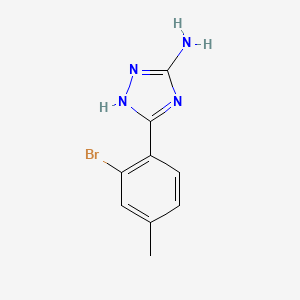

![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)

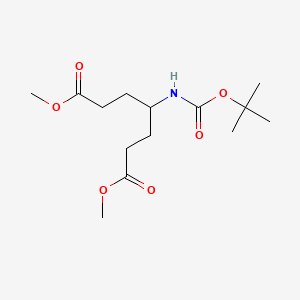
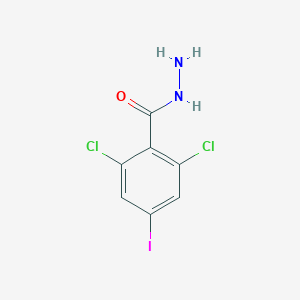
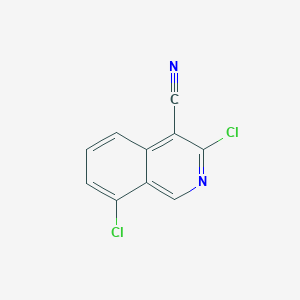
![4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13661579.png)

